Product packaging for 2,2,4-Trimethyl-2H-1,3-dioxole(Cat. No.:CAS No. 51494-95-2)

2,2,4-Trimethyl-2H-1,3-dioxole

Cat. No.: B14668031
CAS No.: 51494-95-2
M. Wt: 114.14 g/mol
InChI Key: KCMRJJTTXAUWRT-UHFFFAOYSA-N
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Description

Significance of 1,3-Dioxole (B15492876) Ring Systems in Synthetic Chemistry

The 1,3-dioxole ring is a noteworthy structural motif in the landscape of organic chemistry. These five-membered heterocyclic systems, containing two oxygen atoms at the 1 and 3 positions, are integral components in a variety of natural products, chiral ligands, and pharmaceutical agents. rsc.orgrsc.org Their widespread applications have spurred considerable research into the development of new and efficient synthetic methodologies for their preparation. rsc.orgrsc.org

A significant area of focus has been on benzo[d] smolecule.comontosight.aidioxoles, which feature a 1,3-dioxole ring fused to a benzene (B151609) ring. rsc.orgrsc.org The benzodioxole scaffold provides a versatile platform for chemical modifications and has been extensively studied for its biological activities. The methylenedioxy bridge within this structure creates a rigid, electron-rich system that has a profound impact on the compound's reactivity and its interactions with biological targets. Furthermore, the 1,3-dioxole moiety is crucial in the design of novel compounds with potential applications in both agriculture and medicine. ontosight.ai For instance, certain dioxolane ring compounds have demonstrated excellent fungicidal activity against various plant pathogens. ontosight.ai

In synthetic chemistry, 1,3-dioxolanes, the saturated counterparts of 1,3-dioxoles, are widely employed as protecting groups for carbonyl compounds (aldehydes and ketones) due to their stability under various reaction conditions and the relative ease of their removal. researchgate.net The development of methods for the asymmetric construction of non-benzofused 1,3-dioxoles remains a challenging yet important endeavor, as these chiral structures hold potential for late-stage functionalization of biologically relevant molecules and the creation of novel macromolecules. rsc.orgrsc.org

Historical Development and Evolution of Dioxole Chemistry

The history of heterocyclic chemistry, including that of dioxoles, is intertwined with the broader evolution of organic chemistry, which began in the 19th century. wikipedia.org Early milestones in heterocyclic chemistry include the synthesis of alloxan (B1665706) from uric acid in 1818 and the production of furfural (B47365) from starch in 1832. wikipedia.org The systematic study of dioxole derivatives, particularly benzodioxoles, gained momentum in the mid-20th century. This was partly driven by the observation that sesame oil could enhance the insecticidal activity of pyrethrum, leading to investigations into methylenedioxyphenyl compounds.

The development of fluorinated dioxole derivatives represents a more recent advancement, emerging from research in the 1980s aimed at creating amorphous fluoropolymers with unique properties. DuPont's introduction of Teflon amorphous fluoropolymer in 1985, which utilized perfluoro-2,2-dimethyl-1,3-dioxole as a comonomer, marked a significant commercial application of a dioxole derivative.

Synthetic methodologies for dioxoles have also evolved considerably. While early methods often involved the reaction of biacetyl with HCl, modern techniques offer more sophisticated and controlled approaches. acs.org A significant recent development is the Rh(II)-catalyzed asymmetric three-component reaction to produce chiral 1,3-dioxoles with high yields and enantioselectivity. rsc.orgrsc.org This method involves a programmed sequence of carbonyl ylide formation, cycloaddition, and Wittig olefination. rsc.orgrsc.org Such advancements continue to make complex dioxole structures more accessible for research and application.

Scope and Foundational Research Objectives for 2,2,4-Trimethyl-2H-1,3-dioxole Investigations

The specific structural features of this compound, namely the three methyl groups attached to the dioxole ring, distinguish it from simpler dioxoles and enhance its reactivity. smolecule.com This unique configuration opens up diverse synthetic pathways for creating novel derivatives with potential applications in fields such as medicinal chemistry and material science. smolecule.com

The primary research objectives for investigations into this compound and related compounds encompass several key areas:

Synthesis and Characterization: Developing efficient and selective methods for the synthesis of this compound is a fundamental goal. This includes the optimization of reaction conditions and the use of effective catalysts. For example, methods like acetalization of an aldehyde with ethylene (B1197577) glycol under acidic conditions have been explored. smolecule.com Another route involves the oxidative self-condensation of glyoxal (B1671930). smolecule.com A patent describes a method for preparing 2,2,4-trimethyl-1,3-dioxolane (B74433) (a related saturated compound) from 1,2-propylene oxide and acetone (B3395972) using a catalyst system of an ionic liquid and anhydrous zinc chloride, aiming to improve efficiency and reduce environmental impact. google.com

Reaction Chemistry: Understanding the chemical reactivity of this compound is crucial for its application as a synthetic building block. Typical reactions for dioxoles include nucleophilic addition, condensation reactions with aldehydes or ketones, and oxidation. smolecule.com

Potential Applications: A significant objective is to explore the potential uses of this compound. Due to its solvent properties, it may serve as a medium for organic reactions. smolecule.com More importantly, it can act as a precursor in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries. smolecule.com Its unique structure is also of interest for the development of new materials with specific electronic or optical properties. smolecule.com

Interactive Data Table: Properties of 2,2,4-Trimethyl-1,3-dioxolane

PropertyValue
Molecular FormulaC₆H₁₂O₂
Molecular Weight116.16 g/mol
CAS Number1193-11-9
Boiling Point118 °C
Density0.87 g/cm³
IUPAC Name2,2,4-Trimethyl-1,3-dioxolane

Note: The data in this table corresponds to 2,2,4-trimethyl-1,3-dioxolane, the saturated analog of the title compound. Data is sourced from multiple references. chemicalbook.comnist.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O2 B14668031 2,2,4-Trimethyl-2H-1,3-dioxole CAS No. 51494-95-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51494-95-2

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

2,2,4-trimethyl-1,3-dioxole

InChI

InChI=1S/C6H10O2/c1-5-4-7-6(2,3)8-5/h4H,1-3H3

InChI Key

KCMRJJTTXAUWRT-UHFFFAOYSA-N

Canonical SMILES

CC1=COC(O1)(C)C

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 2,2,4 Trimethyl 2h 1,3 Dioxole

Classical Cyclic Acetalization Reactions

The most established route for synthesizing 2,2,4-trimethyl-1,3-dioxolane (B74433) and related cyclic acetals is through the direct reaction of a carbonyl compound with a diol. researchgate.netchemtube3d.com This reversible reaction, known as acetalization (or ketalization when a ketone is used), requires specific conditions to favor the formation of the desired dioxolane product. researchgate.net

Condensation Strategies with Aldehydic and Ketonyl Precursors

The synthesis of 2,2,4-trimethyl-1,3-dioxolane involves the condensation of acetone (B3395972) (a ketonyl precursor) with 1,2-propanediol. This reaction is an equilibrium process where the ketone reacts with the two hydroxyl groups of the diol to form a five-membered ring structure, releasing one molecule of water as a byproduct. researchgate.netchemtube3d.com The formation of cyclic acetals from diols is generally more favorable than the formation of acyclic acetals from simple alcohols due to entropic factors; the reaction combines two molecules to produce two molecules (the acetal (B89532) and water), which is less entropically disfavored than reactions that combine three molecules (one ketone and two alcohols) to produce two. chemtube3d.com

The general reaction mechanism involves the nucleophilic addition of the alcohol to the carbonyl compound. researchgate.net The reaction proceeds via a hemiacetal intermediate, which then undergoes further reaction with the second alcohol group to form the stable acetal. researchgate.net

Catalytic Approaches in Dioxole Formation (e.g., Brønsted and Lewis Acids)

Since alcohols are weak nucleophiles, an acid catalyst is essential to activate the carbonyl group of the acetone precursor. researchgate.net Both Brønsted and Lewis acids are widely employed for this purpose. organic-chemistry.orgnih.gov

Brønsted acids , such as p-toluenesulfonic acid and sulfuric acid, work by protonating the carbonyl oxygen. nih.govgoogle.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the hydroxyl groups of 1,2-propanediol. researchgate.net

Lewis acids , like zirconium tetrachloride (ZrCl₄) and zinc chloride (ZnCl₂), function by coordinating to the carbonyl oxygen, which also polarizes the C=O bond and enhances the carbon's electrophilic character. organic-chemistry.orggoogle.com Lewis acid catalysis can be highly efficient and chemoselective for acetalization reactions under mild conditions. organic-chemistry.org In some cases, a combination of catalysts, such as an ionic liquid with anhydrous zinc chloride, has been used to improve catalytic efficiency and facilitate catalyst recycling. google.com The presence of both Brønsted and Lewis acid sites on a catalyst can significantly enhance reaction yields and selectivity. nih.gov

Catalyst TypeExample(s)Role in Reaction
Brønsted Acid p-Toluenesulfonic acid, Sulfuric acidProtonates carbonyl oxygen, increasing electrophilicity of carbonyl carbon. nih.govgoogle.com
Lewis Acid Zirconium tetrachloride, Zinc chloride, BF₃·OEt₂Coordinates with carbonyl oxygen, polarizing the C=O bond. organic-chemistry.orggoogle.comrsc.org
Heterogeneous Acid Acidic ion-exchange resins, ZeolitesProvides a solid acid surface for the reaction, simplifying catalyst removal. google.com

Water Removal Techniques and Their Impact on Reaction Efficiency

Given that acetalization is a reversible reaction, the continuous removal of the water byproduct is crucial for driving the equilibrium toward the product and achieving high yields. researchgate.net Several techniques are commonly employed to this end.

Azeotropic Distillation : A standard laboratory and industrial procedure involves refluxing the reaction in a solvent that forms an azeotrope with water, such as toluene (B28343) or benzene (B151609). organic-chemistry.orgrochester.edu Using a Dean-Stark apparatus, the water-solvent azeotrope is distilled off, the water is separated, and the solvent is returned to the reaction flask. organic-chemistry.orgresearchgate.net

Chemical Sequestration : Drying agents can be added directly to the reaction mixture. Molecular sieves (commonly 4 Å) are effective at physically trapping water molecules. organic-chemistry.orgresearchgate.net Another approach is the use of orthoesters, such as trialkyl orthoformates, which react chemically with water, though this may introduce side reactions. organic-chemistry.orgresearchgate.net

Physical Removal : For large-scale reactions, distillation, sometimes under partial vacuum, can be used to remove water, especially if the reactants have high boiling points. researchgate.net Washing the final organic product with a saturated brine (sodium chloride) solution is also a highly effective method for removing the bulk of residual water during workup. rochester.eduorgchemboulder.com

TechniqueDescriptionAdvantage(s)
Azeotropic Distillation (Dean-Stark) The reaction is heated in a solvent (e.g., toluene) that forms an azeotrope with water, which is continuously removed. organic-chemistry.orgHighly effective for driving equilibrium; suitable for large-scale reactions.
Molecular Sieves Porous materials (e.g., 4 Å) added to the reaction to physically adsorb water. researchgate.netSimple to use; avoids high temperatures or complex apparatus.
Orthoesters Reagents like triisopropyl orthoformate react chemically with water. organic-chemistry.orgEffective water removal without the need for heating/distillation.
Vacuum Distillation Applying a vacuum can lower the boiling point of water, facilitating its removal at lower temperatures. researchgate.netUseful for temperature-sensitive substrates.

Advanced and Specialized Synthetic Routes

Beyond classical condensation, alternative pathways have been developed for the synthesis of dioxolanes, including methods that start from different precursors like epoxides.

Ring-Closing Reactions Involving Epoxides and Carbonyl Compounds

An important alternative synthesis for 2,2,4-trimethyl-1,3-dioxolane involves the ring-closing reaction between 1,2-propylene oxide (an epoxide) and acetone (a carbonyl compound). google.com This method is catalyzed by various systems, including Lewis acids. The reaction proceeds via the Lewis acid-catalyzed opening of the epoxide ring, which generates a reactive intermediate that is then trapped by the carbonyl compound to form the 1,3-dioxolane (B20135) ring. organic-chemistry.org

For instance, molybdenum(VI) dichloride dioxide (MoO₂Cl₂) has been shown to effectively catalyze the direct transformation of epoxides with acetone to form 1,3-dioxolane derivatives in good yields. organic-chemistry.org This approach is advantageous as it can tolerate a variety of functional groups and streamlines the synthesis by avoiding the separate formation and protection of diols. organic-chemistry.org Another patented method utilizes a catalyst system composed of an ionic liquid (1-alkyl-3-methylimidazolium salt) and anhydrous zinc chloride, which is reported to solve issues of high catalyst cost and environmental pollution associated with other catalysts. google.com

Oxidative Self-Condensation Pathways from Glyoxal (B1671930) Derivatives

The synthesis of 2,2,4-trimethyl-1,3-dioxolane via oxidative self-condensation of glyoxal derivatives is not a commonly documented pathway in the scientific literature. Glyoxal, the simplest dialdehyde, and its derivatives are versatile building blocks in organic synthesis, known for their ability to participate in condensation reactions to form various heterocyclic compounds. nih.govresearchgate.net Typically, these reactions involve condensation with other molecules like amines or active methylene (B1212753) compounds. researchgate.net The production of glyoxal itself often involves the gas-phase oxidation of ethylene (B1197577) glycol or the oxidation of acetaldehyde (B116499) with nitric acid. researchgate.netsemanticscholar.org While glyoxal monoacetals are valuable synthetic intermediates, their preparation often involves the partial acetalization of aqueous glyoxal or the oxidation of precursors like glycolaldehyde (B1209225) diethyl acetal. google.com However, a direct pathway involving the "oxidative self-condensation" of a glyoxal derivative to form a specifically substituted alkyl dioxolane like 2,2,4-trimethyl-1,3-dioxolane is not well-established.

Multi-Component Reaction Architectures for 1,3-Dioxole (B15492876) Scaffolds

Multi-component reactions (MCRs) have emerged as powerful tools for the efficient construction of complex molecular scaffolds like 1,3-dioxoles from simple starting materials in a single step. wikipedia.orgthieme-connect.de A notable example is the innovative Rh(II)-catalyzed asymmetric three-component cascade reaction for the synthesis of chiral 1,3-dioxoles. This method brings together IIII/PV-hybrid ylides, aldehydes, and carboxylic acids to produce chiral non-benzofused 1,3-dioxole scaffolds with moderate to good yields and high enantioselectivity. patsnap.comacademie-sciences.fr

The reaction proceeds through a programmed sequence involving the formation of a carbonyl ylide, followed by a stereoselective cyclization with a carboxylate anion and an intramolecular Wittig olefination cascade. patsnap.comacademie-sciences.fr This approach highlights the potential for creating diverse 1,3-dioxole structures by varying the initial components, offering a modular and efficient synthetic route. patsnap.comacademie-sciences.fr

Stereoselective and Asymmetric Syntheses of Dioxole Derivatives

The demand for enantiomerically pure compounds in various applications has driven the development of stereoselective and asymmetric syntheses of dioxole derivatives. The aforementioned Rh(II)-catalyzed three-component reaction is a prime example of such a synthesis, yielding chiral 1,3-dioxoles with high enantioselectivity. patsnap.comacademie-sciences.fr The chirality of the final product is controlled by the chiral carboxylate ligands on the Rhodium catalyst, which orchestrate the stereoselective cycloaddition of the carboxylate ion during the crucial C-O bond-forming step. patsnap.com

Control experiments have demonstrated that the absolute configuration of the product is determined by the chirality of the α-position of the chiral ligand. patsnap.com This level of control is crucial for the synthesis of specific stereoisomers of dioxole derivatives for applications in areas such as chiral ligand design and pharmaceutical development.

Synthesis via Thiol-Promoted Radical Chain Processes

Thiol-promoted radical chain processes offer a metal-free and redox-neutral approach to the functionalization of certain heterocyclic compounds. While a direct synthesis of 2,2,4-trimethyl-2H-1,3-dioxole via this method is not prominently documented, the reactivity of the closely related 1,3-dioxolane in such reactions provides significant insight. A thiol-promoted, site-specific addition of 1,3-dioxolane to imines has been successfully demonstrated. organic-chemistry.org

This reaction proceeds through a radical chain mechanism where a thiol initiator, in the presence of a small amount of oxygen, facilitates the generation of a radical at the C2 position of the dioxolane. This radical then adds to the imine, ultimately leading to the formation of protected α-amino aldehydes in very good yields. organic-chemistry.org This methodology showcases the potential of radical processes for the functionalization of the 1,3-dioxole scaffold. The general mechanism for thiol-promoted radical reactions involves the generation of a thiyl radical, which then abstracts a hydrogen atom from the substrate to initiate the chain reaction. nih.govrsc.org

Reagent/ConditionRole in ReactionReference
ThiolPromotes radical formation organic-chemistry.org
Oxygen (trace)Co-initiator organic-chemistry.org
Radical PrecursorInitiates the radical chain organic-chemistry.org

Synthesis of Functionalized this compound Derivatives

Strategies for Introducing Methyl and Other Alkyl Substituents

The introduction of methyl and other alkyl substituents onto the 1,3-dioxole ring can be achieved through various synthetic strategies. One direct approach involves the selection of appropriately substituted starting materials in a cyclization reaction. For instance, 2,2,4-trimethyl-1,3-dioxolane can be prepared by the reaction of 1,2-propylene oxide and acetone, where the methyl groups at the 2 and 4 positions are derived from acetone and 1,2-propylene oxide, respectively. google.com

Another strategy involves the post-synthetic modification of a pre-formed dioxole scaffold. For example, the alkylation of chiral 1,3-dioxolan-4-ones demonstrates the feasibility of introducing alkyl groups onto a related heterocyclic system. nih.govresearchgate.net This approach typically involves the deprotonation of an acidic C-H bond followed by reaction with an alkyl halide. While this has been demonstrated on a derivative, it suggests a potential pathway for the functionalization of this compound itself, should a suitable position for deprotonation be available or rendered accessible.

StrategyDescriptionStarting Materials ExampleReference
Direct SynthesisIncorporation of substituents from starting materials during ring formation.1,2-propylene oxide and acetone google.com
Post-Synthetic ModificationIntroduction of substituents onto a pre-formed dioxole ring.Chiral 1,3-dioxolan-4-one (B8650053) and an alkyl halide nih.govresearchgate.net

Synthesis of Perfluorinated Dioxole Analogues

The synthesis of perfluorinated dioxole analogues is of interest due to the unique properties conferred by fluorine atoms, such as increased thermal and chemical stability. core.ac.uk A patented method describes the production of fluorinated 1,3-dioxolane compounds, including the synthesis of perfluoro-4-methyl-2-methylene-1,3-dioxolane. patsnap.comgoogle.com The synthesis of 2-carbomethoxy-2-trifluoromethyl-4-methyl-1,3-dioxolane is achieved by reacting a mixture of 2-chloro-1-propanol and 1-chloro-2-propanol (B90593) with methyl trifluoropyruvate. patsnap.comgoogle.com

The resulting trimethyl-substituted dioxolane can then be subjected to fluorination using fluorine gas diluted with nitrogen to yield the perfluorinated analogue. patsnap.com This process allows for the exhaustive replacement of hydrogen atoms with fluorine, leading to the desired perfluorinated dioxole derivative. The synthesis of such compounds is often challenging and requires specialized fluorination techniques.

CompoundSynthetic PrecursorsKey ReactionReference
2-carbomethoxy-2-trifluoromethyl-4-methyl-1,3-dioxolane2-chloro-1-propanol/1-chloro-2-propanol and methyl trifluoropyruvateCyclization patsnap.comgoogle.com
Perfluorinated 2,4,5-trimethyl-1,3-dioxolane (B1221008) derivative2,4,5-trimethyl-2-carboxymethyl-1,3-dioxolaneDirect fluorination with F2/N2 patsnap.com

Reactivity and Mechanistic Investigations of 2,2,4 Trimethyl 2h 1,3 Dioxole

Electrophilic and Nucleophilic Reactivity Profiles

The reactivity of 2,2,4-trimethyl-1,3-dioxolane (B74433), a cyclic ketal, is dominated by the chemistry of the acetal (B89532) functional group. The saturated carbon atoms of the dioxolane ring are generally resistant to direct nucleophilic attack due to the absence of a suitable leaving group. The reactivity of the ring system is instead unlocked through activation by electrophiles, which targets the lone pairs of electrons on the oxygen atoms.

Direct nucleophilic substitution at the carbon atoms of the 2,2,4-trimethyl-1,3-dioxolane ring is not a favored reaction pathway under neutral or basic conditions. The ether-like C-O bonds are strong, and the alkoxide moieties that would need to be displaced are poor leaving groups. Consequently, the ring is stable to a wide range of nucleophiles and bases. organic-chemistry.org

Reaction pathways involving nucleophilic attack become viable only after the ring has been activated. This activation, typically achieved under acidic conditions, transforms one of the ring oxygens into a good leaving group, rendering the adjacent C2 carbon susceptible to attack by even weak nucleophiles.

The primary mode of activation for the 1,3-dioxolane (B20135) ring is through electrophilic attack on one of the two oxygen atoms. In the presence of a Brønsted or Lewis acid, an oxygen atom is protonated (or coordinated to the Lewis acid), initiating the process of ring cleavage. organic-chemistry.org This initial electrophilic activation is the crucial first step in reactions such as hydrolysis, transacetalization, and cationic ring-opening polymerization.

The protonation creates a positive charge on the oxygen atom, weakening the adjacent C2-O bond. This facilitates the opening of the ring to form a resonance-stabilized oxocarbenium ion intermediate. The stability of this cation is enhanced by the presence of the two methyl groups at the C2 position, which provide electron-donating inductive effects.

Radical and Carbene-Mediated Transformations of Dioxole Systems

The introduction of radical and carbene species offers powerful methods for the functionalization of unsaturated systems like 2,2,4-Trimethyl-2H-1,3-dioxole. These highly reactive intermediates can engage in a variety of transformations, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Radical reactions, often initiated by the decomposition of a radical initiator, can proceed via addition to the double bond of the dioxole ring. The regioselectivity of such additions is governed by the stability of the resulting radical intermediate. For this compound, the addition of a radical (R•) could potentially occur at either C4 or C5. The stability of the resulting radical intermediates would dictate the preferred pathway.

Carbene-mediated transformations provide another avenue for the functionalization of dioxole systems. Carbenes, neutral species containing a divalent carbon atom, can be generated from various precursors, such as diazo compounds, and their reactivity can be modulated by the use of transition metal catalysts. A notable example in the broader context of 1,3-dioxole (B15492876) synthesis involves rhodium(II)-catalyzed asymmetric three-component cascade reactions. In such processes, a rhodium-carbene intermediate reacts with an aldehyde and a carboxylic acid to furnish chiral 1,3-dioxoles. This methodology highlights the potential for carbene species to participate in complex, stereocontrolled transformations leading to functionalized dioxole rings. While not specific to this compound, this provides a framework for potential carbene-mediated reactions of this substrate.

Transformation TypeReagents/ConditionsExpected Product TypeMechanistic Insights
Radical AdditionRadical Initiator (e.g., AIBN), Radical Precursor (e.g., R-X)Functionalized 1,3-dioxolaneAddition to the C=C double bond, regioselectivity determined by radical stability.
Carbene CyclopropanationDiazo compound (e.g., CH₂N₂), Catalyst (e.g., Rh₂(OAc)₄)Cyclopropane-fused 1,3-dioxolaneConcerted addition of the carbene to the double bond.

Oxidative Transformations of Dioxole Rings

The double bond in the this compound ring is susceptible to various oxidative transformations, which can lead to a range of functionalized products. The specific outcome of these reactions is highly dependent on the oxidant and the reaction conditions employed.

One common oxidative transformation of alkenes is epoxidation, which involves the conversion of the double bond into an epoxide ring. This is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The epoxidation of this compound would be expected to proceed via a concerted mechanism, resulting in the syn-addition of an oxygen atom to the double bond.

Another important oxidative cleavage reaction is ozonolysis. Treatment of the dioxole with ozone (O₃) followed by a reductive or oxidative workup can lead to the cleavage of the C4=C5 double bond. A reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) would yield carbonyl compounds, while an oxidative workup (e.g., with hydrogen peroxide) would lead to carboxylic acids. The specific fragments obtained would depend on the substitution pattern of the original dioxole.

Oxidation TypeReagent(s)Key IntermediateFinal Product(s)
Epoxidationm-CPBAEpoxide2,2,4-Trimethyl-4,5-epoxy-1,3-dioxolane
Ozonolysis (Reductive Workup)1. O₃; 2. (CH₃)₂SOzonideCarbonyl compounds
Ozonolysis (Oxidative Workup)1. O₃; 2. H₂O₂OzonideCarboxylic acids

Chemo-, Regio-, and Stereoselectivity in Dioxole Reactions

The principles of chemo-, regio-, and stereoselectivity are paramount in understanding and predicting the outcomes of reactions involving this compound.

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. In the context of the dioxole ring, the double bond is the most reactive site for many reagents, such as electrophiles, radicals, and carbenes. However, the presence of other functional groups in a more complex molecule containing this dioxole moiety would necessitate consideration of chemoselective transformations.

Regioselectivity is concerned with the preferential formation of one constitutional isomer over another. In addition reactions to the unsymmetrical double bond of this compound, the attacking species can add to either C4 or C5. The regiochemical outcome is determined by factors such as the electronic nature of the attacking species and the stability of any intermediates formed. For instance, in electrophilic additions, the formation of the more stable carbocation intermediate will be favored.

Stereoselectivity describes the preferential formation of one stereoisomer over another. For reactions that generate new stereocenters, such as the epoxidation or dihydroxylation of the dioxole ring, the stereochemical course of the reaction is crucial. The facial selectivity of the attack on the planar double bond can be influenced by the steric bulk of the substituents on the dioxole ring and the nature of the reagents and catalysts used. For example, the epoxidation of the double bond can occur from either the top or bottom face, potentially leading to a mixture of diastereomers if a chiral center is already present in the molecule. The use of chiral catalysts can often induce high levels of stereoselectivity in such transformations.

Selectivity TypeInfluencing FactorsExample in Dioxole Reactions
ChemoselectivityRelative reactivity of functional groupsPreferential reaction at the C=C double bond over other potential reactive sites.
RegioselectivityStability of intermediates (e.g., carbocations, radicals), steric hindrancePreferential addition of an electrophile to C5 to form a more stable carbocation at C4.
StereoselectivitySteric approach control, use of chiral reagents/catalystsDiastereoselective epoxidation of the double bond directed by a pre-existing stereocenter.

Catalytic Applications in 2,2,4 Trimethyl 2h 1,3 Dioxole Synthesis and Transformations

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst exists in the same phase as the reactants, offers high activity and selectivity for the synthesis and modification of 2,2,4-trimethyl-1,3-dioxolane (B74433).

Lewis acids are fundamental in catalyzing the formation of the dioxolane ring, typically through the reaction of a ketone with a diol or an epoxide. For the synthesis of 2,2,4-trimethyl-1,3-dioxolane, the reaction between acetone (B3395972) and 1,2-propylene oxide is a common route. In this context, various Lewis acid catalysts have been investigated to improve efficiency and reduce costs.

Initially, expensive catalysts such as zinc trifluoromethanesulfonate (B1224126) were employed. google.com However, research has demonstrated that more cost-effective Lewis acids can be highly effective. Anhydrous zinc chloride, for example, has been used as a replacement. google.com Studies have shown that while anhydrous zinc chloride alone can catalyze the reaction, its efficiency can be significantly enhanced when used in combination with other systems, such as ionic liquids. google.com The primary role of the Lewis acid is to activate the carbonyl or epoxide group, facilitating nucleophilic attack and subsequent cyclization to form the 1,3-dioxolane (B20135) ring.

Conversely, Lewis acids can also promote the cleavage or hydrolysis of the dioxolane ring, a reaction that is essentially the reverse of its formation. This process is crucial for deprotection strategies in multi-step organic synthesis.

Catalyst SystemReactantsConversion of 1,2-Propylene OxideSelectivity for 2,2,4-Trimethyl-1,3-dioxolaneReference
Zinc Trifluoromethanesulfonate1,2-Propylene Oxide, Acetone~98%94% google.com
Anhydrous Zinc Chloride1,2-Propylene Oxide, Acetone86%Not specified google.com
Ionic Liquid + Anhydrous Zinc Chloride1,2-Propylene Oxide, Acetone94-95%99-100% google.com

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. While extensive research specifically detailing the organocatalytic derivatization of 2,2,4-trimethyl-1,3-dioxolane is limited, the principles of organocatalysis are well-established for the formation of acetals and ketals. Proline and its derivatives, for instance, are known to catalyze the formation of five-membered rings. Such catalysts operate by forming reactive intermediates, such as enamines or iminium ions, which activate the substrates. It is plausible that these systems could be adapted for reactions involving the derivatization of the dioxolane ring or its precursors, offering a metal-free alternative to traditional Lewis acid catalysis.

Transition metals are widely used to mediate complex organic transformations. While literature specifically citing Rh(II)-catalyzed reactions involving 2,2,4-trimethyl-1,3-dioxolane is scarce, other transition metals have proven effective in dioxolane synthesis. For example, ruthenium-based molecular catalysts have been developed for the transformation of diols into cyclic acetals. nih.gov A notable system, [Ru(triphos)(tmm)], has been used to convert chiral diols into their corresponding dioxolanes. nih.gov This type of reaction demonstrates the potential of transition metal complexes to facilitate the construction of the dioxolane core, often with high stereoselectivity. nih.gov These methodologies highlight a broader strategy where transition metals can be employed for atom-economical syntheses of dioxolane structures from various starting materials. nih.gov

Heterogeneous Catalysis

Heterogeneous catalysts, which are in a different phase from the reactants, are advantageous due to their ease of separation and potential for recyclability, aligning with the principles of green chemistry.

Solid acid catalysts provide a recyclable and less corrosive alternative to homogeneous acids for dioxolane synthesis and cleavage. Materials such as molybdenum trioxide supported on silica (B1680970) (MoO₃/SiO₂) have demonstrated high catalytic activity for acetalization reactions. researchgate.net These catalysts have been successfully used in the synthesis of other dioxolanes, such as 2-hexyl-1,3-dioxolane, achieving high conversion and selectivity. researchgate.net The acidic sites on the surface of the catalyst facilitate the reaction in a manner analogous to soluble Lewis or Brønsted acids.

In addition to synthesis, solid acids are effective for the cleavage of the dioxolane ring. Strong-acid cation exchange resins have been explicitly used for the hydrolysis of 2,2,4-trimethyl-1,3-dioxolane to produce 1,2-propanediol. google.com This demonstrates the utility of solid acids in transformations of the target molecule. google.com

CatalystReaction TypeSubstratesKey FindingsReference
MoO₃/SiO₂ (25-40 wt%)AcetalizationHeptanal, Ethylene (B1197577) Glycol>90% conversion and >90% selectivity for 2-hexyl-1,3-dioxolane. researchgate.net
Strong-acid cation exchange resinHydrolysis (Cleavage)2,2,4-Trimethyl-1,3-dioxolane, WaterEffective for converting the dioxolane into 1,2-propanediol. google.com

Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts. They are considered green alternatives to volatile organic solvents due to their negligible vapor pressure. In the synthesis of 2,2,4-trimethyl-1,3-dioxolane, a dual-component catalyst system comprising an ionic liquid and a Lewis acid has been shown to be highly effective. google.com

Specifically, a catalyst formed from a 1-alkyl-3-methylimidazolium salt (an ionic liquid) and anhydrous zinc chloride has been reported. google.com This system was developed to replace more expensive and environmentally hazardous catalysts. The use of 1-butyl-3-methylimidazolium bromide in conjunction with ZnCl₂ led to a 1,2-propylene oxide conversion of 94-95% and a selectivity for 2,2,4-trimethyl-1,3-dioxolane approaching 100%. google.com This performance is superior to using either anhydrous zinc chloride alone or the more costly zinc trifluoromethanesulfonate, showcasing the synergistic effect of the ionic liquid-Lewis acid combination. google.com

Biocatalysis in Dioxole Chemistry (e.g., Enzyme-Mediated Transformations)

A review of the current scientific literature did not yield specific examples of biocatalysis or enzyme-mediated transformations directly involving the synthesis or modification of 2,2,4-trimethyl-2H-1,3-dioxole. While biocatalysis is a growing field in chemical synthesis, with enzymes being utilized for their high selectivity and mild reaction conditions, its application to this particular dioxole derivative is not documented in the available research. nih.govpolimi.it

The broader field of biocatalysis has seen success in the synthesis of related compounds, such as other dioxolanes and chiral diols, which are precursors to cyclic acetals. nih.govrwth-aachen.de For instance, research has demonstrated the use of enzyme cascades to produce diols from aliphatic aldehydes, which are then chemically converted to dioxolanes. nih.govresearchgate.net These processes often employ enzymes like benzaldehyde (B42025) lyase and various oxidoreductases. nih.govresearchgate.net Lipases are another class of enzymes widely used in organic synthesis for reactions like esterification and hydrolysis to create chiral molecules, including 1,2-diols that can be precursors for dioxolane structures. researchgate.netnih.gov

However, specific studies detailing the use of enzymes for the direct synthesis or transformation of this compound are not present in the surveyed literature. Consequently, no detailed research findings or data tables on enzyme-mediated transformations for this specific compound can be provided at this time. Further research would be necessary to explore the potential of biocatalytic methods for this compound.

Advanced Applications of 2,2,4 Trimethyl 2h 1,3 Dioxole As a Synthetic Intermediate

Utilization in Complex Organic Molecule Synthesis

The unique structure of the dioxole ring system allows for its application in several key areas of complex molecule synthesis, acting as a temporary protecting group, a structural scaffold for other heterocycles, and a precursor for stereocontrolled synthesis.

One of the most fundamental applications of 1,3-dioxole (B15492876) derivatives, specifically their saturated 1,3-dioxolane (B20135) analogues, is the protection of carbonyl functionalities (aldehydes and ketones). cem.com This strategy is a crucial step in multi-step syntheses to prevent carbonyls from undergoing unwanted reactions with nucleophiles or bases while other parts of the molecule are being modified. organic-chemistry.org

The protection process involves the reaction of a carbonyl compound with a 1,2-diol, catalyzed by a Brønsted or Lewis acid, to form a cyclic acetal (B89532) or ketal. organic-chemistry.org The resulting 1,3-dioxolane ring is stable under a wide range of conditions, including exposure to nucleophiles, bases, and many oxidizing and reducing agents. organic-chemistry.orgorganic-chemistry.org The removal of the protecting group, or deprotection, is typically accomplished through acid-catalyzed hydrolysis, regenerating the original carbonyl group under relatively mild conditions. organic-chemistry.org

ProcessTypical Reagents and ConditionsStabilityCleavage (Deprotection)
Protection (Acetalization)Carbonyl + 1,2-Diol, Acid Catalyst (e.g., TsOH, ZrCl4), Removal of water. organic-chemistry.orgStable to bases, nucleophiles, hydrides, organometallics, and mild oxidants. organic-chemistry.orgAqueous acid (e.g., HCl, H2SO4), Lewis acids, or transacetalization. organic-chemistry.org

Heterocyclic compounds are fundamental building blocks in organic synthesis, forming the core of numerous pharmaceuticals, natural products, and materials. ossila.comsigmaaldrich.com The 1,3-dioxole ring is not only a useful motif in its own right but also serves as a versatile precursor for the synthesis of other complex heterocyclic systems. nih.gov

Synthetic strategies such as 1,3-dipolar cycloaddition reactions are powerful methods for constructing five-membered heterocycles in a single step. nih.gov The inherent reactivity of the dioxole scaffold can be harnessed to engage in various chemical transformations. For instance, ring-opening reactions followed by intramolecular cyclization or participation in cycloaddition cascades can lead to the formation of entirely new heterocyclic frameworks. nih.gov The synthesis of novel tricyclic 1,2,4-oxadiazolines from imines illustrates the general principle of using one heterocyclic system to construct another. nih.gov While direct examples involving 2,2,4-trimethyl-2H-1,3-dioxole are specific, the broader class of five-membered heterocycles is well-established as key intermediates for accessing diverse molecular architectures. mdpi.combeilstein-journals.org

The presence of a stereocenter at the C4 position makes this compound and related structures valuable precursors in asymmetric synthesis. nih.gov The ability to control the three-dimensional arrangement of atoms is critical in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities. nih.gov

Recent research has focused on developing methods for the asymmetric construction of chiral 1,3-dioxoles with high enantioselectivity. nih.gov One such strategy involves a Rhodium(II)-catalyzed three-component cascade reaction that assembles chiral 1,3-dioxoles from readily available starting materials. nih.gov In this process, the chiral catalyst controls the stereochemical outcome of the reaction, yielding the dioxole product in an enantiomerically enriched form. nih.gov Once synthesized, these chiral building blocks can be used in subsequent reactions where the existing stereocenter directs the formation of new stereocenters, a key principle in stereocontrol. researchgate.netresearchgate.net For example, a chiral 2,2,4-trimethyl-1,3-dioxolane (B74433) derivative has been successfully employed as an intermediate in the stereospecific synthesis of the natural flavor linaloyl oxide. researchgate.net

Applications in Polymer Chemistry and Material Science

Beyond its use in small molecule synthesis, the 1,3-dioxole framework is a valuable monomer for the creation of advanced polymers. These materials often possess unique properties, such as high optical clarity and thermal stability, making them suitable for specialized applications.

Dioxole derivatives, particularly those containing a polymerizable group such as a vinyl substituent, can function as monomers in both homopolymerization (polymerization of a single type of monomer) and copolymerization (polymerization of two or more different monomers) reactions. researchgate.netresearchgate.net For instance, 4-vinyloxymethyl-2-methyl-1,3-dioxolane has been successfully homopolymerized and copolymerized with styrene (B11656) under radical initiation conditions. researchgate.net

Perfluorinated dioxoles, such as perfluoro-2,2-dimethyl-1,3-dioxole, are particularly noteworthy monomers. fluorine1.ru They can undergo polymerization under high pressure and temperature, sometimes without the need for an initiator. fluorine1.ru Copolymerization of these monomers with other fluorinated olefins like perfluorohex-1-ene (B1329354) or chlorotrifluoroethylene (B8367) allows for the synthesis of a wide range of polymers. fluorine1.ruresearchgate.netx-mol.com The relative reactivity of the comonomers influences the final structure of the polymer chain, which can range from random to blocky or gradient arrangements. nih.gov

Dioxole Monomer ExampleComonomerPolymerization TypeResulting Polymer Structure
Perfluoro-2,2-dimethyl-1,3-dioxolePerfluorohex-1-eneHigh-pressure synthesisAmorphous or partially crystalline copolymer. fluorine1.ru
Perfluoro(2-methylene-4-methyl-1,3-dioxolane)Chlorotrifluoroethylene (CTFE)Radical polymerizationAmorphous copolymer. researchgate.netx-mol.com
4-vinyloxymethyl-2-methyl-1,3-dioxolaneStyreneRadical copolymerizationThermally stable high-molecular-weight copolymer. researchgate.net

The synthesis of new functional monomers is a cornerstone for generating novel polymeric materials with improved and specifically designed properties. taylorfrancis.com Polymers derived from dioxole monomers are a prime example of this, offering characteristics that can be finely tuned through copolymerization.

Amorphous perfluorinated copolymers derived from dioxoles are known for their high optical transparency, low refractive indices, and low material dispersion, making them promising candidates for creating waveguide elements for integrated optical devices. fluorine1.ru They also exhibit high chemical resistance and hydrophobicity. fluorine1.ru The properties of these materials can be tailored by controlling the composition of the copolymer. For instance, the copolymerization of perfluoro(2-methylene-4-methyl-1,3-dioxolane) with chlorotrifluoroethylene results in films where flexibility and elongation are improved by increasing the proportion of the CTFE monomer. researchgate.netx-mol.com Similarly, the crystallinity of copolymers of perfluoro-2,2-dimethyl-1,3-dioxole and perfluorohex-1-ene can be controlled by the molar ratio of the monomers, transitioning from amorphous to partially crystalline as the perfluorohex-1-ene content exceeds 35 mol%. fluorine1.ru This ability to customize physical properties is essential for the development of advanced materials for targeted applications. polimi.it

Intermediary in Fine Chemical Production

Synthesis of Industrial Solvents and Additives

Research has demonstrated the utility of 2,2,4-trimethyl-1,3-dioxolane as an intermediate in the synthesis of 1,2-propanediol, a widely used industrial solvent. A patented method describes the preparation of 2,2,4-trimethyl-1,3-dioxolane, which is then hydrolyzed to yield 1,2-propanediol. This process highlights the role of the dioxolane as a protected form of a diol, which can be deprotected in a subsequent step.

Dioxolanes, in a more general sense, are also being investigated as potential fuel additives. Their synthesis can be achieved through chemoenzymatic cascades, offering a route to these compounds from renewable resources.

Precursor for Agrochemical and Pharmaceutical Building Blocks

The dioxolane functional group is a key structural motif in various pharmaceutical and agrochemical compounds. For instance, dioxolane-containing molecules are important intermediates in the synthesis of antifungal agents. A patented process describes the preparation of cis-2-(2,4-dichlorophenyl)-2-( nih.govhmdb.cachemicalbook.comtriazole-1-methyl)- nih.govfoodb.ca dioxolane-4-methyl methanesulfonate, a crucial intermediate for antifungal drugs. google.com This underscores the importance of the dioxolane ring system in the development of complex, biologically active molecules.

While no specific examples involving this compound have been identified in this context, the established role of the dioxolane moiety suggests that related structures could theoretically serve as building blocks if they were readily accessible and offered specific advantages in a synthetic route.

Spectroscopic and Computational Studies on 2,2,4 Trimethyl 2h 1,3 Dioxole

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic techniques are indispensable for the unambiguous identification and detailed structural analysis of organic molecules. These methods provide complementary information, from the connectivity of atoms and the nature of functional groups to the precise three-dimensional arrangement of atoms in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, the precise structure of derivatives of the 2,2,4-trimethyl-1,3-dioxolane (B74433) ring system can be elucidated.

For example, the structure of 1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)hex-5-en-1-ol, a derivative, has been confirmed using NMR. The ¹H NMR spectrum provides detailed information about the protons in different chemical environments, while the ¹³C NMR spectrum identifies all unique carbon atoms in the molecule.

Below are the key ¹H and ¹³C NMR chemical shifts for this derivative, recorded in Chloroform-d (CDCl₃).

¹H and ¹³C NMR Data for 1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)hex-5-en-1-ol

Nucleus Chemical Shift (δ) in ppm Assignment
¹³C 138.51 C=C H₂
¹³C 114.70 C =CH₂
¹³C 109.28 O-C (CH₃)₂-O
¹³C 83.81 O-C H-CH₂
¹³C 74.34 C H-OH
¹³C 70.06 O-C H₂-CH
¹³C 33.52 =C-C H₂-
¹³C 30.59 -CH₂-C H₂-CH₂-
¹³C 27.47 C(CH₃)₂
¹³C 26.57 C(CH₃)₂
¹³C 25.81 C-C H₃
¹³C 21.75 -C H₂-CH(OH)-
¹H 5.88-5.74 -CH =CH₂
¹H 5.07-4.94 -CH=C H₂
¹H 4.04-4.00 O-CH -CH₂
¹H 3.67-3.50 CH -OH and O-CH ₂-CH
¹H 2.28-2.03 =C-CH ₂-
¹H 1.76-1.40 -CH ₂-CH₂-CH ₂-
¹H 1.40 C(CH ₃)₂
¹H 1.36 C(CH ₃)₂

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are highly effective for identifying the functional groups present in a molecule, as specific bonds vibrate at characteristic frequencies.

IR spectroscopy relies on the absorption of infrared radiation by molecules that undergo a change in dipole moment during a vibration. In contrast, Raman spectroscopy is based on the inelastic scattering of light, which is sensitive to changes in the polarizability of a molecule's electron cloud during a vibration.

Characteristic IR Absorption Bands for 2,2,4-trimethyl-1,3-dioxolane

Wavenumber (cm⁻¹) Vibration Type Functional Group
2990 - 2850 C-H Stretching Alkyl (CH, CH₂, CH₃)
1465 - 1450 C-H Bending Alkyl (CH₂, CH₃)
1380 - 1370 C-H Bending gem-Dimethyl

Mass Spectrometry for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. The molecular formula for 2,2,4-trimethyl-1,3-dioxolane is C₆H₁₂O₂, corresponding to a molecular weight of approximately 116.16 g/mol nih.gov.

In electron ionization mass spectrometry (EI-MS), the molecular ion (M⁺˙) is formed, which then undergoes fragmentation. The fragmentation pattern is a unique fingerprint of the molecule's structure. For 2,2,4-trimethyl-1,3-dioxolane, the molecular ion peak is observed at m/z 116. A prominent fragment is seen at m/z 101, which corresponds to the loss of a methyl radical (•CH₃) from the molecular ion (M-15). The base peak (the most intense peak) in the spectrum is typically observed at m/z 43, which can be attributed to the stable acetyl cation ([CH₃CO]⁺) or the isopropyl cation ([C₃H₇]⁺).

Key Fragments in the Mass Spectrum of 2,2,4-trimethyl-1,3-dioxolane

m/z Value Proposed Fragment Ion Formula
116 Molecular Ion [M]⁺˙ [C₆H₁₂O₂]⁺˙
101 [M - CH₃]⁺ [C₅H₉O₂]⁺

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides accurate measurements of bond lengths, bond angles, and intermolecular interactions. While a crystal structure for 2,2,4-trimethyl-1,3-dioxolane itself is not publicly documented, analysis of complex derivatives illustrates the power of this technique.

For instance, the crystal structure of (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester, a complex molecule containing heterocyclic rings, was determined by single-crystal X-ray diffraction nih.gov. The analysis revealed that the molecule crystallizes in the monoclinic space group P2₁/c nih.gov. Crucially, the technique identified an intramolecular N-H⋯O hydrogen bond that stabilizes the molecular conformation, leading to the formation of an S(6) hydrogen-bonded loop nih.gov. Furthermore, it showed that molecules are linked into dimers in the crystal lattice, which are further stabilized by π⋯π stacking interactions between aromatic rings nih.gov. This level of detail is essential for understanding solid-state packing and intermolecular forces.

Crystallographic Data for a Representative Heterocyclic Derivative

Parameter (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 12.3364(3)
b (Å) 8.8755(2)
c (Å) 16.9458(4)
β (°) 100.255(1)
Volume (ų) 1823.95(7)
Z (molecules/unit cell) 4

Data sourced from a study on a complex derivative to illustrate the technique's capabilities nih.gov.

Theoretical and Computational Chemistry Approaches

Alongside experimental techniques, theoretical and computational methods have become vital tools for studying molecular properties. Quantum chemical calculations can predict molecular structure, stability, and reactivity, offering insights that can be difficult to obtain through experiments alone.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are widely employed to investigate the electronic structure of molecules. These methods can determine the energies and shapes of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity and stability. A large gap generally implies high stability and low reactivity, while a small gap suggests the molecule is more likely to be reactive. DFT calculations on complex heterocyclic derivatives have been used to map these frontier molecular orbitals nih.gov. For example, in the study of (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester, DFT calculations showed that the HOMO is localized over the substituted aromatic ring, while the LUMO is primarily on the indole portion of the molecule nih.gov. This information helps predict which parts of the molecule are most likely to act as electron donors or acceptors in chemical reactions. Such calculations are instrumental in rationalizing reaction mechanisms and designing new molecules with desired electronic properties researchgate.netuchile.clmdpi.com.

Calculated Electronic Properties for a Representative Heterocyclic Derivative

Property Value Computational Method
HOMO Energy -6.82 eV DFT
LUMO Energy -2.23 eV DFT
HOMO-LUMO Gap (ΔE) 4.59 eV DFT

Data sourced from a DFT study on a complex derivative to illustrate the technique's capabilities nih.gov.


Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing detailed information on their motion and interactions. For a molecule like 2,2,4-trimethyl-2H-1,3-dioxole, MD simulations could offer significant insights into its conformational flexibility and how it interacts with other molecules.

Intermolecular Interactions: MD simulations are also instrumental in understanding how molecules interact with each other in a condensed phase (liquid or solid) or in solution. researchgate.net By simulating a system containing multiple molecules of this compound, one could analyze the nature and strength of the intermolecular forces at play. These interactions, which include van der Waals forces and dipole-dipole interactions, govern many of the substance's physical properties, such as its boiling point, density, and solubility. The simulations could quantify these interactions and provide a microscopic picture of the liquid structure.

In the absence of specific studies on this compound, the following table illustrates the type of data that would be generated from such computational analyses for a generic substituted dioxole.

Computational MethodInformation GainedExample of Potential Finding for a Substituted Dioxole
Molecular Dynamics (MD)Conformational preferences, dynamics of ring puckering, intermolecular radial distribution functions.The dioxole ring may predominantly exist in an envelope conformation with the C4-methyl group in a pseudo-equatorial position.
Quantum Chemical CalculationsRelative energies of different conformers, barriers to conformational change, electrostatic potential maps.The energy barrier for ring inversion might be calculated to be in the range of 2-5 kcal/mol.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling, particularly using quantum mechanics-based methods like Density Functional Theory (DFT), is a cornerstone of modern chemical research for elucidating reaction mechanisms. mdpi.com These methods allow for the detailed study of how chemical reactions occur at the atomic level, including the identification of transition states and intermediates.

For this compound, computational modeling could be used to investigate a variety of potential reactions, such as its hydrolysis, oxidation, or participation in cycloaddition reactions. The general approach involves:

Mapping the Potential Energy Surface: Researchers would calculate the energy of the system for various arrangements of the atoms as the reactants are converted into products. This creates a potential energy surface that reveals the lowest energy path for the reaction.

Identifying Key Structures: Along this reaction pathway, key structures are identified:

Reactants and Products: The starting materials and final products of the reaction.

Intermediates: Stable or semi-stable molecules that are formed and consumed during the reaction.

Transition States: The highest energy point on the reaction pathway connecting reactants (or intermediates) to products. The structure of the transition state provides crucial information about the bonds that are breaking and forming.

Calculating Activation Energies: The energy difference between the reactants and the transition state is the activation energy, which is a key determinant of the reaction rate.

For example, a computational study on the acid-catalyzed hydrolysis of this compound would likely investigate the protonation of one of the oxygen atoms, followed by the ring-opening to form a carbocation intermediate, and subsequent attack by water. DFT calculations could provide the energies of all intermediates and transition states, offering a detailed, step-by-step understanding of the reaction mechanism.

The table below conceptualizes the kind of data that would be produced from a computational study of a hypothetical reaction involving a dioxole derivative.

Reaction StudiedComputational MethodKey Information ObtainedExample of Potential Finding
Acid-Catalyzed Hydrolysis of a DioxoleDFT (e.g., B3LYP)Geometries and energies of reactants, transition states, and intermediates; activation energy.The rate-determining step could be the ring-opening of the protonated dioxole, with a calculated activation barrier of 15 kcal/mol.
Cycloaddition Reaction with a DienophileDFTRegioselectivity and stereoselectivity of the reaction, analysis of frontier molecular orbitals.The reaction may be predicted to proceed via a concerted mechanism, with a preference for the endo product due to secondary orbital interactions.

Future Directions and Emerging Research Avenues for 2,2,4 Trimethyl 2h 1,3 Dioxole

Sustainable Synthesis and Green Chemistry Initiatives

The future production of 2,2,4-Trimethyl-2H-1,3-dioxole will likely be guided by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. Traditional chemical syntheses are often supplanted by more environmentally sustainable methods. rsc.org This involves the use of eco-friendly materials and methodologies to minimize hazardous reagents, high energy consumption, and waste generation. rsc.org

Key green chemistry initiatives applicable to the synthesis of dioxole derivatives include:

Catalyst Development: Moving away from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry. For related dioxolane compounds, catalysts composed of ionic liquids (e.g., 1-alkyl-3-methylimidazolium salt) and anhydrous zinc chloride have been explored to solve issues of high catalyst cost and environmental pollution associated with older methods. google.com Future research could focus on developing recyclable, heterogeneous catalysts for the synthesis of this compound to simplify purification and reduce waste.

Alternative Solvents: A major focus of green chemistry is replacing hazardous organic solvents. bohrium.com Research into the synthesis of related heterocyclic compounds has demonstrated the viability of using greener solvents such as water, supercritical carbon dioxide, or bio-derived solvents like cellulosic ethanol. acs.orgnih.gov Synthesizing this compound in such media would significantly improve its environmental profile.

Energy Efficiency: Employing energy-efficient synthetic methods like microwave irradiation or ultrasound can accelerate reaction times and reduce energy consumption compared to conventional heating. bohrium.commdpi.com These techniques are increasingly used for the synthesis of various heterocyclic compounds and could be adapted for dioxoles.

Green Chemistry PrincipleApplication to Dioxole SynthesisPotential Benefit
Use of CatalysisEmploying recyclable solid acids or ionic liquid catalysts. google.comReduces waste, lowers catalyst cost, simplifies purification.
Benign SolventsUtilizing water, supercritical fluids, or bio-solvents. acs.orgDecreases pollution and health hazards associated with volatile organic compounds (VOCs).
Energy EfficiencyAdopting microwave-assisted or ultrasonic synthesis. mdpi.comShorter reaction times and lower overall energy consumption.
Renewable FeedstocksSynthesizing from bio-based precursors instead of petroleum-based ones. acs.orgReduces carbon footprint and reliance on fossil fuels.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The this compound structure contains a reactive double bond within a five-membered ring, offering avenues for novel chemical transformations. While specific reactions of this compound are not detailed in the literature, its general structure suggests several potential reactivity patterns based on the chemistry of other 1,3-dioxoles. nih.gov

Future research could explore:

Cycloaddition Reactions: The carbon-carbon double bond in the dioxole ring is a prime site for cycloaddition reactions, such as Diels-Alder or 1,3-dipolar cycloadditions. These reactions could be used to construct complex polycyclic systems from the relatively simple dioxole scaffold.

Ring-Opening and Rearrangement: The acetal (B89532) structure of the dioxole ring is potentially sensitive to acid, making it a candidate for acid-catalyzed ring-opening or rearrangement reactions. nih.gov This could provide pathways to novel diol derivatives or other functionalized acyclic compounds.

Asymmetric Transformations: Modern catalytic methods allow for highly enantioselective transformations. A recent study demonstrated a rhodium-catalyzed cascade reaction to assemble chiral 1,3-dioxoles with excellent enantioselectivity from simple starting materials. nih.gov Applying similar asymmetric catalysis to this compound could lead to the synthesis of valuable chiral building blocks for pharmaceuticals or materials science. The enantioselectivity in such reactions is often controlled by the chiral ligands on the metal catalyst. nih.gov

Late-Stage Functionalization: Dioxoles can be introduced into more complex molecules in the later stages of a synthesis. This strategy is valuable for creating derivatives of natural products or pharmaceuticals, potentially modifying their biological activity. nih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry represents a major advancement in chemical manufacturing, offering improved safety, efficiency, and scalability. nih.gov This technology is particularly advantageous for managing highly exothermic reactions or handling unstable intermediates, as the small reactor volume enhances heat transfer and process control. umontreal.ca

The synthesis of this compound is a prime candidate for adaptation to a continuous flow process. For example, the production of a related compound, 2,2,4-trimethyl-1,3-pentanediol, was successfully transitioned to a microchannel continuous flow process, which significantly shortened reaction times and increased the reaction rate. energetic-materials.org.cn

Furthermore, integration with automated synthesis platforms can accelerate research and development. fu-berlin.de These platforms combine robotics, software, and chemical reactors to perform multi-step syntheses with minimal human intervention. merckmillipore.comresearchgate.net An automated system could be programmed to synthesize not only this compound but also a library of its derivatives by systematically varying starting materials and reaction conditions, thereby speeding up the discovery of new compounds with desired properties. imperial.ac.ukemolecules.com

ParameterTraditional Batch SynthesisContinuous Flow Synthesis
Heat TransferLimited by surface-area-to-volume ratio, risk of thermal runaways.Excellent heat transfer due to high surface-area-to-volume ratio. umontreal.ca
SafetyAccumulation of large quantities of reagents and reactive intermediates.Small reactor volume minimizes risk; hazardous intermediates are consumed as they are generated. nih.gov
ScalabilityOften requires significant re-optimization when scaling up.Scalable by running the system for longer periods or using parallel reactors.
Process ControlDifficult to maintain uniform temperature and mixing.Precise control over temperature, pressure, and residence time. energetic-materials.org.cn
EfficiencyTime-consuming workup and isolation steps between reactions.Allows for telescoping multiple reaction steps into a single, uninterrupted process. umontreal.ca

Development of High-Performance Dioxole-Based Materials and Nanostructures

Heterocyclic compounds, including dioxolanes and dioxoles, are valuable building blocks in materials science and polymer chemistry. st-andrews.ac.uk The unique structure of this compound could be exploited to create novel polymers and nanostructures with tailored properties.

Polymer Synthesis: The double bond in this compound could potentially undergo polymerization through various mechanisms, such as ring-opening metathesis polymerization (ROMP) or free-radical polymerization. The resulting polymers could possess unique thermal, mechanical, or optical properties derived from the incorporated dioxole units. Dioxolane-containing systems have already made a significant impact in polymer science. st-andrews.ac.uk

Nanomaterials: There is growing interest in using organic molecules as precursors for carbon-based nanostructures like carbon dots (CDs). mdpi.com CDs are small carbon nanoparticles (<10 nm) with unique photoluminescent properties, making them suitable for applications in bioimaging and sensing. mdpi.com Pyrolysis or hydrothermal treatment of this compound could be an unexplored route to novel CDs.

Functional Coatings and Adhesives: The acid-labile nature of the dioxole ring makes it a candidate for creating pH-sensitive materials. For example, polymers incorporating this moiety could be designed to degrade under specific acidic conditions, making them useful for targeted drug delivery systems or as pH-sensitive adhesives. nih.gov

Computational Design and Prediction of Novel Dioxole Derivatives with Enhanced Utility

Computational chemistry and in silico modeling are indispensable tools for modern chemical research, allowing scientists to predict molecular properties and design new compounds before committing to laboratory synthesis. jcchems.com Techniques like Density Functional Theory (DFT) can provide deep insights into the electronic structure, stability, and reactivity of molecules. mdpi.commdpi.comnih.gov

For this compound, computational methods could be used to:

Predict Reactivity: DFT calculations can map out reaction pathways and predict activation energies, helping to identify the most favorable conditions for a desired chemical transformation and explore novel reactivity patterns.

Design Novel Derivatives: By computationally modifying the substituents on the dioxole ring, researchers can design a virtual library of new derivatives. In silico screening can then predict properties like solubility, stability, and potential biological activity, prioritizing the most promising candidates for synthesis. ugm.ac.id

Elucidate Spectroscopic Properties: Computational methods can accurately predict spectroscopic data (e.g., NMR chemical shifts), which is crucial for characterizing newly synthesized compounds and confirming their structure. researchgate.net

Computational MethodPredicted PropertyApplication in Dioxole Research
Density Functional Theory (DFT)Electronic structure, molecular orbitals (HOMO/LUMO), reaction energies. mdpi.comnih.govPredicting chemical reactivity, stability, and potential reaction pathways.
Molecular DockingBinding affinity and mode of interaction with biological targets (e.g., proteins). researchgate.netScreening for potential pharmaceutical applications.
ADMET PredictionAbsorption, Distribution, Metabolism, Excretion, and Toxicity profiles. ugm.ac.idAssessing the drug-likeness of novel derivatives early in the design process.
Quantum Mechanics (QM)NMR and IR spectra, bond lengths, and angles. researchgate.netAiding in the structural characterization of new compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,2,4-Trimethyl-2H-1,3-dioxole, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The synthesis of this compound typically involves cyclization reactions of precursor diols or ketones under acidic catalysis. For optimization, control reaction parameters such as temperature (e.g., 60–80°C), solvent polarity (e.g., dichloromethane or THF), and catalyst loading (e.g., p-toluenesulfonic acid). Use in-situ monitoring via thin-layer chromatography (TLC) or gas chromatography (GC) to track intermediate formation. Post-synthesis purification via fractional distillation or column chromatography is recommended to isolate high-purity product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify methyl group resonances (δ ~1.2–1.5 ppm for ¹H; δ ~20–25 ppm for ¹³C) and dioxole ring protons (δ ~4.5–5.5 ppm for ¹H; δ ~90–110 ppm for ¹³C). Compare with analogous fluorinated dioxoles (e.g., 4,5-difluoro derivatives) to confirm structural integrity .
  • IR Spectroscopy : Look for C-O-C stretching vibrations (~1100 cm⁻¹) and methyl C-H bends (~1375 cm⁻¹). Absence of OH/NH stretches confirms purity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods for volatile handling, wear nitrile gloves, and avoid skin contact. Store in airtight containers away from oxidizers. For waste disposal, neutralize acidic residues before segregating organic waste. Consult safety data sheets (SDS) for fluorinated analogs (e.g., Hyflon AD®) to infer reactivity and flammability risks .

Advanced Research Questions

Q. How does the incorporation of this compound into copolymers influence membrane properties such as gas permeability or refractive index?

  • Methodological Answer : Copolymerize with tetrafluoroethylene (TFE) via radical polymerization to create amorphous matrices. Evaluate gas permeability using manometric methods (e.g., CO₂/N₂ selectivity tests) and refractive index via ellipsometry. Compare with fluorinated analogs (e.g., Hyflon AD®) to assess trade-offs between hydrophobicity and optical clarity. Note that methyl groups may reduce thermal stability but enhance mechanical flexibility .

Q. What computational modeling approaches are recommended to study the electronic structure and reactivity of this compound in catalytic processes?

  • Methodological Answer : Use density functional theory (DFT) with B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites. Molecular dynamics (MD) simulations can model solvent interactions (e.g., in THF or water). Validate with experimental kinetics data (e.g., Arrhenius plots) from ring-opening reactions .

Q. How can researchers resolve discrepancies in experimental data regarding the thermodynamic stability of this compound under varying environmental conditions?

  • Methodological Answer : Apply triangulation by cross-verifying differential scanning calorimetry (DSC) data with thermogravimetric analysis (TGA). For conflicting decomposition profiles, conduct controlled humidity/temperature stability studies (e.g., 25–100°C, 0–90% RH). Use multivariate statistical analysis (e.g., PCA) to identify outlier datasets. Replicate experiments with purified samples to rule out impurities .

Key Recommendations for Methodological Rigor

  • Synthesis : Optimize catalyst-to-monomer ratios to minimize side products .
  • Characterization : Combine NMR, IR, and mass spectrometry for unambiguous identification .
  • Data Validation : Use triangulation and statistical tools to resolve contradictions .

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